molecular formula C7H8N4 B6266721 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine CAS No. 1153431-58-3

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine

Cat. No.: B6266721
CAS No.: 1153431-58-3
M. Wt: 148.17 g/mol
InChI Key: GLGYJXCSYWTPKB-UHFFFAOYSA-N
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Description

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methyl group attached to the triazole ring.

Biochemical Analysis

Biochemical Properties

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK is a key enzyme involved in the DNA damage response, specifically in the recognition and repair of double-strand DNA breaks via non-homologous end joining . The interaction between this compound and DNA-PK is characterized by high selectivity and potency, making it a valuable tool in studying DNA repair mechanisms and developing potential cancer therapies .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to enhance the efficacy of DNA-damaging agents such as doxorubicin and irradiation in cancer cells, leading to increased cell death and reduced tumor growth . Additionally, this compound affects the expression of genes involved in DNA repair and apoptosis, further contributing to its therapeutic potential .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with DNA-PK. This binding inhibits the kinase activity of DNA-PK, preventing the phosphorylation of key substrates involved in the DNA repair process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good stability and minimal degradation under standard storage conditions . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of DNA-PK activity and prolonged effects on cellular function, including persistent DNA damage and apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been shown to effectively inhibit DNA-PK activity and enhance the efficacy of DNA-damaging agents without causing significant toxicity . At high doses, the compound may exhibit toxic effects, including off-target interactions and adverse effects on normal tissues . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with DNA-PK and other enzymes. The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability, efficacy, and potential side effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its therapeutic efficacy and potential toxicity, as it needs to reach target sites in sufficient concentrations to exert its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential off-target effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for industrial-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine is unique due to its specific substitution pattern and its ability to inhibit DNA-PK selectively. This selectivity makes it a valuable compound for targeted cancer therapies, distinguishing it from other similar compounds that may not exhibit the same level of specificity or biological activity.

Properties

CAS No.

1153431-58-3

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine

InChI

InChI=1S/C7H8N4/c1-5-2-6(8)11-7(3-5)9-4-10-11/h2-4H,8H2,1H3

InChI Key

GLGYJXCSYWTPKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=NN2C(=C1)N

Purity

0

Origin of Product

United States

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